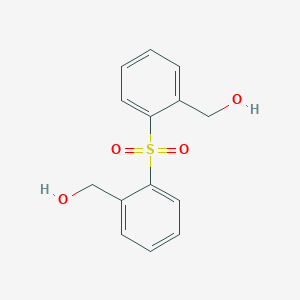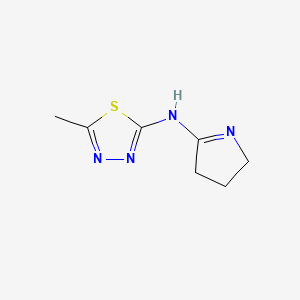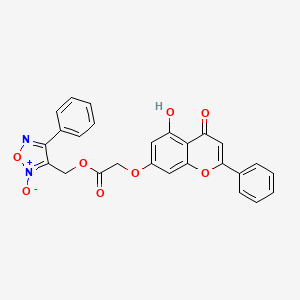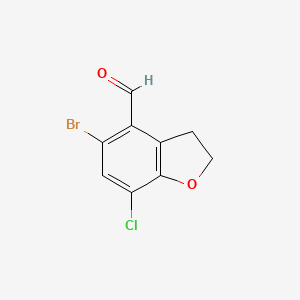
3-((Cyanomethyl)sulfonyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Cyanomethyl)sulfonyl)propanenitrile is an organic compound with the molecular formula C5H6N2O2S and a molecular weight of 158.18 g/mol . It is characterized by the presence of both a nitrile group and a sulfonyl group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-((Cyanomethyl)sulfonyl)propanenitrile typically involves organic synthesis routes. One common method is the reaction of a suitable nitrile compound with a sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may vary depending on the manufacturer. the general approach involves large-scale organic synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-((Cyanomethyl)sulfonyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Primary amines.
Substitution: Various sulfonyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((Cyanomethyl)sulfonyl)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((Cyanomethyl)sulfonyl)propanenitrile depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The nitrile and sulfonyl groups can interact with various molecular targets, leading to changes in cellular pathways and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((Cyanomethyl)sulfonyl)butanenitrile: Similar structure but with an additional carbon in the alkyl chain.
3-((Cyanomethyl)sulfonyl)pentanenitrile: Similar structure but with two additional carbons in the alkyl chain.
3-((Cyanomethyl)sulfonyl)hexanenitrile: Similar structure but with three additional carbons in the alkyl chain.
Uniqueness
3-((Cyanomethyl)sulfonyl)propanenitrile is unique due to its specific combination of nitrile and sulfonyl groups, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications .
Propriétés
Formule moléculaire |
C5H6N2O2S |
|---|---|
Poids moléculaire |
158.18 g/mol |
Nom IUPAC |
3-(cyanomethylsulfonyl)propanenitrile |
InChI |
InChI=1S/C5H6N2O2S/c6-2-1-4-10(8,9)5-3-7/h1,4-5H2 |
Clé InChI |
XWHSAYMNCUQFFI-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)CC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


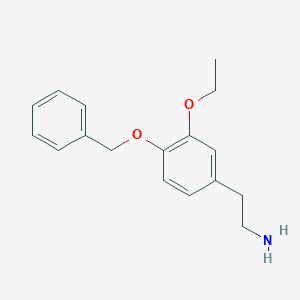
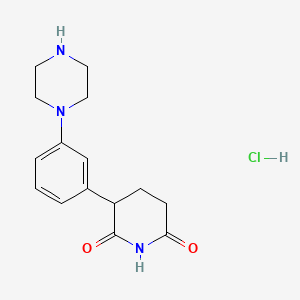

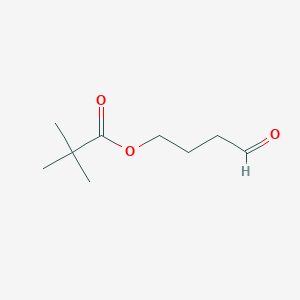
![1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-](/img/structure/B13930639.png)

